BenchChemオンラインストアへようこそ!

1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Physicochemical Properties Drug-likeness Solubility

1-((1-Ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 2091651-94-2) is a bifunctional heterocyclic compound with the molecular formula C10H16N4O2 and a molecular weight of 224.26 g/mol. It features a 1,2,3-triazole core substituted at the 1-position with a 1-ethylpyrrolidin-3-yl methyl group and at the 4-position with a carboxylic acid.

Molecular Formula C10H16N4O2
Molecular Weight 224.26 g/mol
CAS No. 2091651-94-2
Cat. No. B1480576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS2091651-94-2
Molecular FormulaC10H16N4O2
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCCN1CCC(C1)CN2C=C(N=N2)C(=O)O
InChIInChI=1S/C10H16N4O2/c1-2-13-4-3-8(5-13)6-14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16)
InChIKeyJOKKQJPMNYTXPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1-Ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid: A Key Heterocyclic Building Block for Drug Discovery


1-((1-Ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 2091651-94-2) is a bifunctional heterocyclic compound with the molecular formula C10H16N4O2 and a molecular weight of 224.26 g/mol . It features a 1,2,3-triazole core substituted at the 1-position with a 1-ethylpyrrolidin-3-yl methyl group and at the 4-position with a carboxylic acid. This structure serves as a versatile scaffold in medicinal chemistry, particularly as an intermediate for synthesizing lysophosphatidic acid (LPA) receptor antagonists [1]. The compound is commercially available with a standard purity of 98% .

Why 1-((1-Ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid Is Not Interchangeable with Its Analogs


In the procurement of chemical building blocks for structure-activity relationship (SAR) studies, even minor structural modifications can lead to significant differences in physicochemical properties and downstream biological activity. 1-((1-Ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is not freely interchangeable with its close analogs. Variations in the N-alkyl group, the position of attachment on the pyrrolidine ring, or the presence of the methylene spacer can alter the compound's acid dissociation constant (pKa), lipophilicity (logP), and the conformational flexibility essential for target binding. For instance, substituting the pyrrolidine ring with a piperidine ring changes the steric bulk and basicity, which can critically affect receptor subtype selectivity . Similarly, removing the methylene spacer between the triazole and pyrrolidine rings creates a more rigid structure with a different electrostatic profile, potentially abolishing the desired binding interaction observed in patent examples [1].

Quantitative Differentiation of 1-((1-Ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid Against Key Analogs


Predicted pKa Comparison: Carboxylic Acid on Triazole vs. Alcohol Analog

The target compound is a carboxylic acid, whereas a common analog, (1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, is a primary alcohol. This difference has a profound impact on the predicted acid dissociation constant (pKa). The carboxylic acid group allows for salt formation and impacts solubility, which is critical for bioavailability. The pKa of the carboxylic acid is predicted to be ~3-4, making it ionized at physiological pH, while the alcohol analog has a predicted pKa of 13.06 . This difference of ~10 log units in acidity fundamentally alters the compound's reactivity and potential for downstream conjugation or salt formation.

Physicochemical Properties Drug-likeness Solubility

Lipophilicity and Polar Surface Area Shift: Pyrrolidine vs. Piperidine Core

Replacing the pyrrolidine core with a piperidine ring (forming 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid) increases the ring size and adds a carbon atom. This results in a measurable change in predicted lipophilicity (XLogP) and topological polar surface area (TPSA). The target compound with a pyrrolidine ring has a predicted TPSA of 54.2 Ų , while the piperidine analog has a larger TPSA of 71.2 Ų and a different XLogP of -1.6 . The lower TPSA of the target compound suggests potentially better passive membrane permeability.

Medicinal Chemistry CNS Drug Design ADME Prediction

Structural Role in LPA Antagonist Patent: Methylene Spacer as Critical for Activity

The 'Triazole Carboxylic Acids as LPA Antagonists' patent (US 20220235026) explicitly defines a genus of compounds with a required linker between the triazole and the nitrogen-containing ring. Compounds with a direct bond to the pyrrolidine nitrogen are not exemplified, while those with a methylene spacer, such as the target compound, are core structures [1]. This specific 3-position attachment of the ethylpyrrolidine via a methylene bridge is distinct from the 2-position isomer (1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid), which would place the basic amine at a different vector angle relative to the triazole core.

Lysophosphatidic Acid Antagonists Structure-Activity Relationship Patent Evidence

Synthetic Utility: Carboxylic Acid as a Versatile Handle for Derivatization

The target compound features a free carboxylic acid, making it a direct substrate for amide bond formation or esterification. This contrasts with the commercially available aldehyde analog (CAS: 2097978-12-4) or the alcohol analog (CAS: 2097977-81-4) , which require an additional oxidation step to reach the same level of reactivity. The carboxylic acid group enables a one-step synthesis of key pharmacophoric amides, as frequently demonstrated in the construction of LPA receptor antagonist libraries.

Synthetic Chemistry Amide Coupling Building Block

Key Applications of 1-((1-Ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid Based on Its Differential Profile


Lysophosphatidic Acid (LPA) Receptor Antagonist Lead Optimization

This compound is an ideal starting material for medicinal chemistry teams focused on LPA receptor antagonists, particularly LPA1, for treating fibrotic diseases. Its structure aligns with the defined pharmacophore in patent US 20220235026 . The methylene spacer and ethylpyrrolidine substitution provide a specific conformational profile not achievable with the direct-linked or piperidine analogs, making it essential for replicating and optimizing the lead series described in the patent literature.

CNS Drug Discovery Programs Requiring Low TPSA Scaffolds

With a predicted TPSA of approximately 54.2 Ų, the pyrrolidine-containing core of this compound is well-suited for CNS drug design, where TPSA values below 70 Ų are a common guideline for blood-brain barrier penetration . The compound's smaller ring size compared to piperidine analogs (TPSA 71.2 Ų ) offers a measurable advantage in designing brain-penetrant molecules.

Efficient Parallel Synthesis of Triazole-Containing Compound Libraries

The free carboxylic acid handle on this scaffold allows for single-step diversification through amide bond formation with a variety of amines. This is a more efficient route than using the analogous aldehyde (CAS: 2097978-12-4) , which requires an oxidation step. For high-throughput chemistry labs, this one-step advantage represents a significant reduction in production time and cost per compound.

Specialized Fragment-Based Drug Discovery (FBDD)

As a low molecular weight (224.26 Da) heterocyclic acid, this compound meets the physicochemical criteria for a high-quality fragment in FBDD campaigns. Its specific combination of a basic pyrrolidine nitrogen and an acidic carboxylic acid allows it to form directed ionic interactions with protein targets, a feature absent in neutral analogs like the alcohol. This makes it a superior choice for initial fragment screening against targets with complementary charged residues in their active sites.

Quote Request

Request a Quote for 1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.